5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate
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Overview
Description
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate is a heterocyclic compound that contains an imidazole ring This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate can be achieved through several methods. One common approach involves the phosphorylation of 2-hydroxyphenyl 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl ketone with dichloro(phenyl)phosphine . This reaction proceeds through the formation of an intermediate, which undergoes intramolecular interaction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis. This technique has gained popularity due to its ability to increase yield, decrease reaction time, and minimize the formation of hazardous by-products . Microwave-assisted reactions are fast, clean, and eco-friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and acetate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dichloro(phenyl)phosphine for phosphorylation and various oxidizing and reducing agents for other transformations . Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the phosphorylation reaction yields a 5-carbaphosphatrane derivative containing a four-membered ring .
Scientific Research Applications
5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound’s reactivity and functional groups make it suitable for the synthesis of advanced materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate involves its interaction with molecular targets and pathways. The trifluoromethyl group and acetate ester play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives with trifluoromethyl groups and acetate esters. Examples include:
- 5-oxo-2-phenyl-4,4-bis(trifluoromethyl)-4,5-dihydro-1,3,2-benzodioxaphosphepine
- N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides
Uniqueness
The uniqueness of 5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl acetate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a trifluoromethyl group and an acetate ester makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H9F3N2O3 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
[5-oxo-2-phenyl-4-(trifluoromethyl)-1H-imidazol-4-yl] acetate |
InChI |
InChI=1S/C12H9F3N2O3/c1-7(18)20-11(12(13,14)15)10(19)16-9(17-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17,19) |
InChI Key |
NCSKIFVNMVMPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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